Ethyl 2-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various substituents such as ethyl, dichlorophenyl, and dimethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline intermediate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Final Coupling and Esterification: The final step involves the coupling of the quinoline and thiophene intermediates, followed by esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Amines, thiols, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C26H22Cl2N2O3S |
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Molecular Weight |
513.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenyl)-3-methylquinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H22Cl2N2O3S/c1-5-33-26(32)22-13(2)15(4)34-25(22)30-24(31)21-14(3)23(17-11-10-16(27)12-19(17)28)29-20-9-7-6-8-18(20)21/h6-12H,5H2,1-4H3,(H,30,31) |
InChI Key |
YEJNJUHEKWLGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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